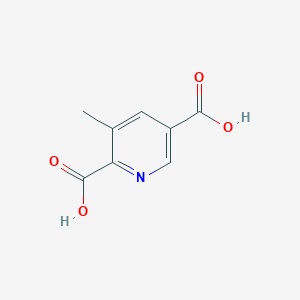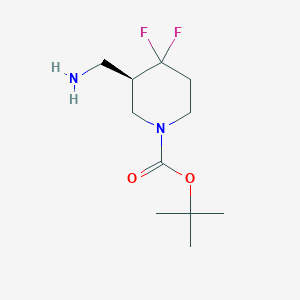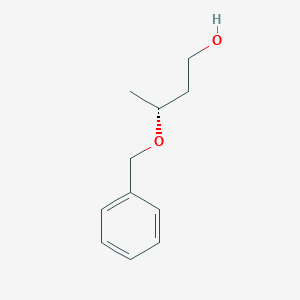
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might be carried out under inert gas conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce azetidine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine ring structures allow it to bind to various receptors and enzymes, potentially modulating their activity. This compound may influence biological processes by altering signal transduction pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Azetidin-3-yl)pyridine dihydrochloride: Similar in structure but with different positional isomerism.
2-(2-(Azetidin-3-yloxy)ethyl)pyridine dihydrochloride: Contains an ether linkage instead of a direct carbon-carbon bond.
Uniqueness
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride is unique due to its specific combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16Cl2N2 |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
2-[2-(azetidin-3-yl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)5-4-9-7-11-8-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H |
InChI-Schlüssel |
BMLPMPKWXSKBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CCC2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

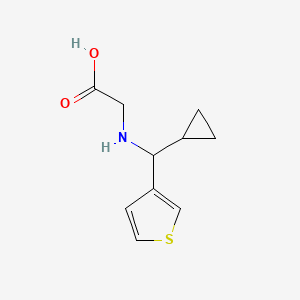
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)



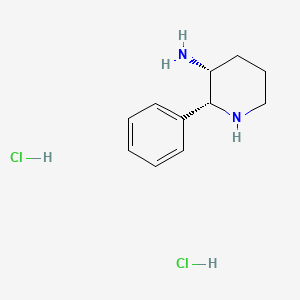
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
